N'-(4-methylbenzoyl)tetrahydro-2-furancarbohydrazide
Overview
Description
N'-(4-methylbenzoyl)tetrahydro-2-furancarbohydrazide, commonly known as MBTHF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTHF is a heterocyclic compound that contains a furan ring and a hydrazide group. It has been synthesized using different methods, and its synthesis method will be discussed in The purpose of this paper is to provide an overview of MBTHF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of MBTHF is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), and modulating the expression of certain genes involved in cell growth and survival.
Biochemical and Physiological Effects
MBTHF has been shown to exhibit different biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that MBTHF can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antioxidant and anti-inflammatory properties. In animal studies, MBTHF has been shown to reduce the severity of inflammation and oxidative stress in different tissues.
Advantages and Limitations for Lab Experiments
MBTHF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its low water solubility, which may limit its bioavailability and require the use of organic solvents for in vitro studies.
Future Directions
MBTHF has several potential future directions, including its use as a building block for the synthesis of novel compounds with improved biological activity and its investigation as a potential therapeutic agent for different diseases, such as cancer and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, MBTHF is a promising chemical compound with potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its biological activity and optimize its potential for clinical use.
Scientific Research Applications
MBTHF has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MBTHF has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory and antioxidant agent. In organic synthesis, MBTHF has been used as a building block for the synthesis of different compounds. In material science, MBTHF has been investigated as a potential precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N'-(4-methylbenzoyl)oxolane-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-6-10(7-5-9)12(16)14-15-13(17)11-3-2-8-18-11/h4-7,11H,2-3,8H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKYWNMMDOTEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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